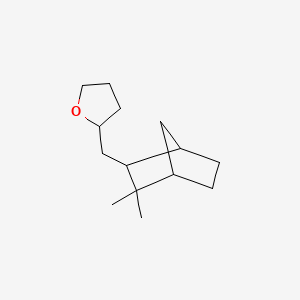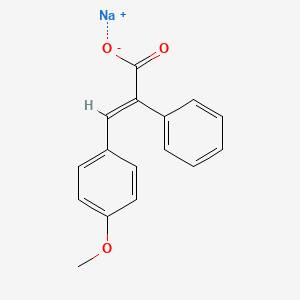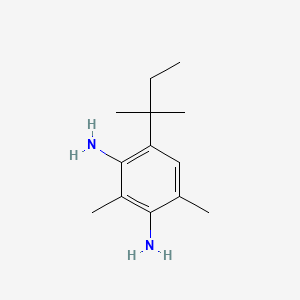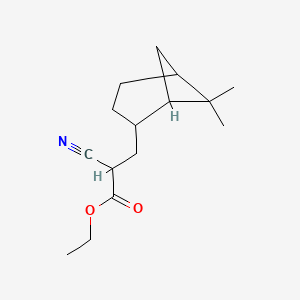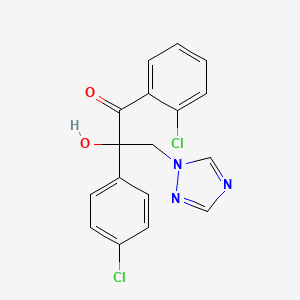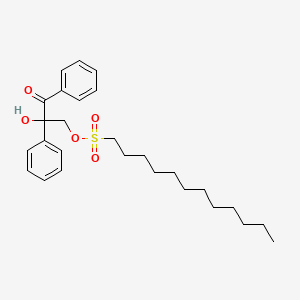
2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate is an organic compound with the molecular formula C27H38O5S. It is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate typically involves the esterification of 2-Hydroxy-3-oxo-2,3-diphenylpropionic acid with dodecane-1-sulfonic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and cleaning agents.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate exerts its effects is largely dependent on its amphiphilic structure. This allows it to interact with both hydrophilic and hydrophobic environments, making it effective in disrupting cell membranes or forming micelles. The molecular targets and pathways involved include interactions with lipid bilayers and proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3-oxo-2,3-diphenylpropionic acid
- Dodecane-1-sulfonic acid
- 2-Hydroxy-3-oxo-2,3-diphenylpropyl sulfate
Uniqueness
What sets 2-Hydroxy-3-oxo-2,3-diphenylpropyl dodecane-1-sulphonate apart from similar compounds is its unique combination of hydrophilic and hydrophobic properties, making it highly versatile in various applications. Its ability to form stable emulsions and interact with biological membranes is particularly noteworthy .
Propiedades
Número CAS |
83029-01-0 |
|---|---|
Fórmula molecular |
C27H38O5S |
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
(2-hydroxy-3-oxo-2,3-diphenylpropyl) dodecane-1-sulfonate |
InChI |
InChI=1S/C27H38O5S/c1-2-3-4-5-6-7-8-9-10-17-22-33(30,31)32-23-27(29,25-20-15-12-16-21-25)26(28)24-18-13-11-14-19-24/h11-16,18-21,29H,2-10,17,22-23H2,1H3 |
Clave InChI |
ZEZODPVLSJPPGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCS(=O)(=O)OCC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


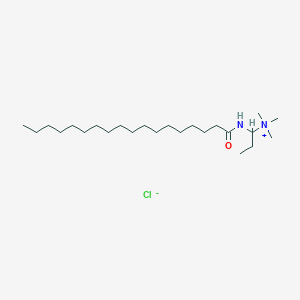
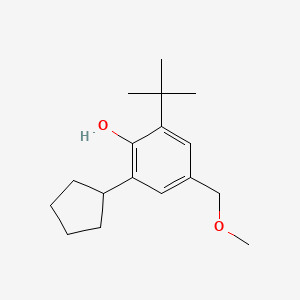
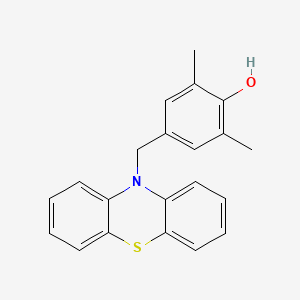
![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)

